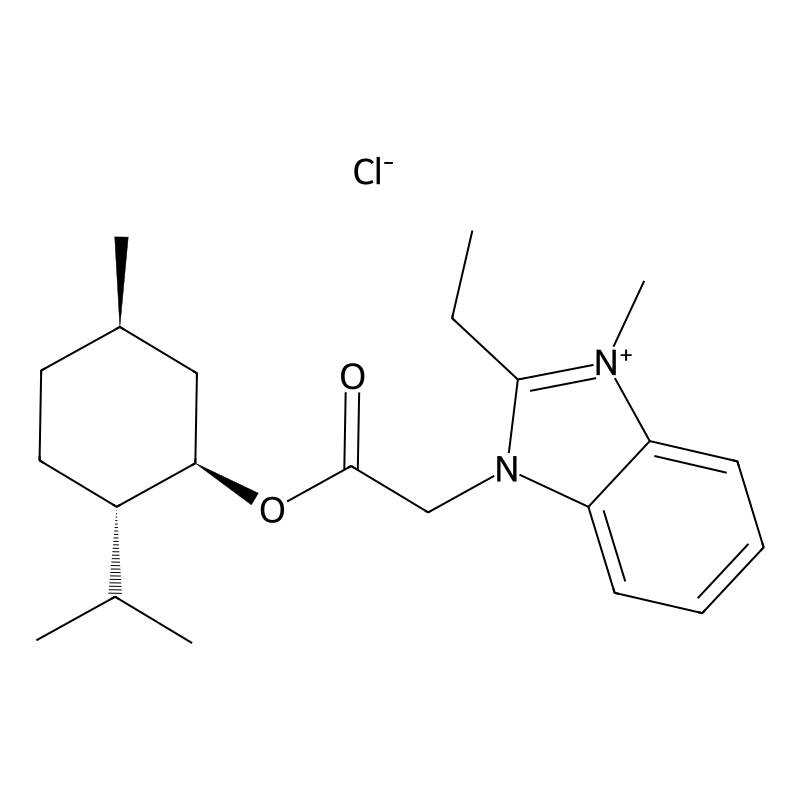Gboxin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Gboxin is a small molecule compound classified as a benzimidazolinium derivative, notable for its role as an inhibitor of oxidative phosphorylation. It specifically targets the F0F1 ATP synthase complex in the mitochondria, disrupting energy production in cancer cells, particularly glioblastoma cells. Gboxin has been shown to selectively inhibit the growth of primary mouse and human glioblastoma cells while sparing normal cells such as mouse embryo fibroblasts and neonatal astrocytes. Its mechanism of action involves rapid and irreversible inhibition of oxygen consumption in glioblastoma cells, leading to apoptosis through mitochondrial dysfunction .
The primary chemical reaction involving Gboxin is its interaction with mitochondrial oxidative phosphorylation complexes. Gboxin associates with these complexes in a proton gradient-dependent manner, inhibiting the activity of F0F1 ATP synthase. This inhibition leads to a decrease in adenosine triphosphate (ATP) production and an increase in reactive oxygen species (ROS) generation, ultimately resulting in cellular stress and apoptosis in cancer cells . The compound's unique ability to target the mitochondrial membrane potential allows it to selectively affect cancer cells that rely heavily on oxidative phosphorylation for energy.
Gboxin exhibits significant biological activity as an anticancer agent. It has been demonstrated to induce apoptosis in glioblastoma cells through mechanisms involving mitochondrial dysfunction and increased ROS levels. Studies show that treatment with Gboxin leads to cell cycle arrest and subsequent apoptosis within a few days, characterized by specific gene expression changes associated with stress responses and cell survival pathways . Notably, its effectiveness is linked to its ability to exploit the unique metabolic requirements of cancer cells, making it a promising candidate for targeted cancer therapy.
Gboxin's primary application lies in cancer therapy, particularly for treating glioblastoma. Its ability to selectively inhibit tumor cell growth while sparing normal cells makes it a valuable candidate for developing targeted therapies. Additionally, research is ongoing into its use in combination therapies with other agents to enhance therapeutic efficacy against various cancer types . Beyond oncology, Gboxin's mechanism of action may provide insights into metabolic diseases where mitochondrial dysfunction plays a critical role.
Interaction studies involving Gboxin have revealed its strong affinity for mitochondrial complexes involved in oxidative phosphorylation. These studies indicate that Gboxin's positive charge facilitates its accumulation within mitochondria, where it exerts its inhibitory effects on ATP synthase. Furthermore, research has shown that Gboxin-resistant cancer cells exhibit alterations in mitochondrial permeability transition pores, suggesting potential pathways for resistance that could inform future therapeutic strategies .
Gboxin shares similarities with several other compounds known for their roles as oxidative phosphorylation inhibitors or anticancer agents. Below is a comparison highlighting its uniqueness:
| Compound Name | Mechanism of Action | Specificity | Unique Features |
|---|---|---|---|
| Gboxin | Inhibits F0F1 ATP synthase | Primarily glioblastoma | Selective toxicity towards glioblastoma cells |
| Metformin | Activates AMP-activated protein kinase | Broad-spectrum | Commonly used for diabetes; affects metabolism |
| Oligomycin | Inhibits ATP synthase | General | Derived from Streptomyces; broad antimicrobial use |
| Salinomycin | Disrupts mitochondrial function | Cancer stem cells | Targets cancer stem-like cells |
| Ivermectin | Modulates chloride channels | Parasitic infections | Broad antiparasitic activity |
Gboxin's specificity for glioblastoma cells and its unique mechanism targeting mitochondrial ATP synthesis distinguish it from other compounds that may have broader or different applications.








